molecular formula C17H13BrClNO B13882533 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline CAS No. 918519-49-0

6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline

Cat. No.: B13882533
CAS No.: 918519-49-0
M. Wt: 362.6 g/mol
InChI Key: VHQNQUIPODZMBC-UHFFFAOYSA-N
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Description

6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a chlorophenylmethyl group at the 3rd position, and a methoxy group at the 2nd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

    6-Bromo-2-methoxyquinoline: Lacks the chlorophenylmethyl group, which may result in different biological activities.

    3-[(4-Chlorophenyl)methyl]-2-methoxyquinoline: Lacks the bromine atom, which may affect its reactivity and interactions with molecular targets.

    6-Bromo-3-[(4-chlorophenyl)methyl]quinoline: Lacks the methoxy group, which may influence its solubility and bioavailability.

Uniqueness: 6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline is unique due to the presence of all three functional groups (bromine, chlorophenylmethyl, and methoxy) on the quinoline ring. This combination of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

918519-49-0

Molecular Formula

C17H13BrClNO

Molecular Weight

362.6 g/mol

IUPAC Name

6-bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline

InChI

InChI=1S/C17H13BrClNO/c1-21-17-13(8-11-2-5-15(19)6-3-11)9-12-10-14(18)4-7-16(12)20-17/h2-7,9-10H,8H2,1H3

InChI Key

VHQNQUIPODZMBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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